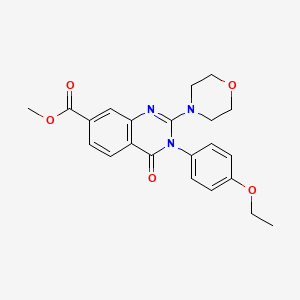
methyl 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.16377084 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.39 g/mol
The structure features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of appropriate anilines with isocyanates followed by cyclization to form the quinazoline ring.
Anticancer Activity
Recent studies have demonstrated that compounds within the quinazoline family exhibit notable anticancer properties. For instance, a study synthesized various quinazoline derivatives and evaluated their antiproliferative effects against different cancer cell lines. The results indicated that this compound showed moderate inhibitory effects on cell growth in the low micromolar range, particularly against chronic myeloid leukemia cell lines .
Table 1: Antiproliferative Activity of Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Hap-1 | 5.2 |
| Compound B | K562 | 8.1 |
| This compound | Hap-1 | 6.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazolines are known to possess activity against various bacteria and fungi. In vitro tests have shown that methyl 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of methyl 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo derivatives is hypothesized to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. These compounds may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the administration of a similar quinazoline derivative in a clinical trial for patients with chronic myeloid leukemia. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens .
Properties
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-3-30-17-7-5-16(6-8-17)25-20(26)18-9-4-15(21(27)28-2)14-19(18)23-22(25)24-10-12-29-13-11-24/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGJPBITNYVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














